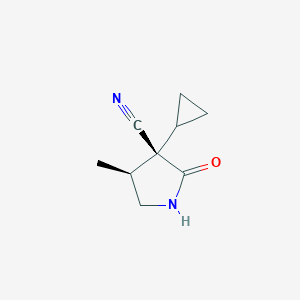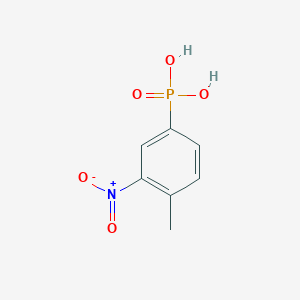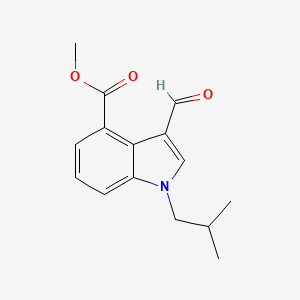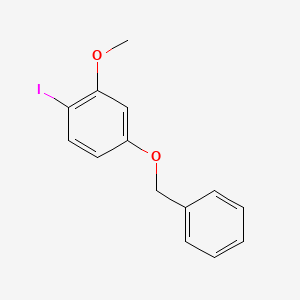
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol is an organic compound known for its various applications in the fields of chemistry, biology, and medicine. This compound is a derivative of valeric acid and is structurally characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a dimethylpentanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol typically involves a multi-step processThe reaction conditions often involve the use of polar aprotic solvents such as tetrahydrofuran and mixed solvent systems like toluene/dimethylsulfoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of alkali metal salts and dihalopropanes under controlled temperature conditions to ensure high yields and purity. The overall yield of the industrial process can exceed 80% .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on lipid metabolism and potential therapeutic applications.
Medicine: Investigated for its lipid-regulating properties and potential use in treating hyperlipidemia and hypertriglyceridemia
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The compound exerts its effects primarily by interacting with peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform. This interaction leads to the activation of genes involved in lipid metabolism, resulting in the reduction of serum triglycerides and very low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemfibrozil: A well-known lipid-regulating agent with a similar structure and mechanism of action.
Clofibrate: Another fibrate derivative used to treat hyperlipidemia.
Fenofibrate: A compound with similar lipid-lowering effects but different pharmacokinetic properties.
Uniqueness
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol is unique due to its specific structural modifications, which enhance its lipid-regulating properties and make it a valuable compound for therapeutic applications .
Eigenschaften
Molekularformel |
C15H24O2 |
|---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-12-6-7-13(2)14(10-12)17-9-5-8-15(3,4)11-16/h6-7,10,16H,5,8-9,11H2,1-4H3 |
InChI-Schlüssel |
CNNHXZWDFFITJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)

![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)


![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)


![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)



